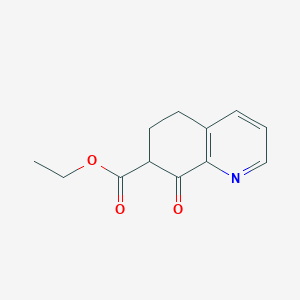

ethyl 8-oxo-6,7-dihydro-5H-quinoline-7-carboxylate

CAS No.:

Cat. No.: VC16470450

Molecular Formula: C12H13NO3

Molecular Weight: 219.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H13NO3 |

|---|---|

| Molecular Weight | 219.24 g/mol |

| IUPAC Name | ethyl 8-oxo-6,7-dihydro-5H-quinoline-7-carboxylate |

| Standard InChI | InChI=1S/C12H13NO3/c1-2-16-12(15)9-6-5-8-4-3-7-13-10(8)11(9)14/h3-4,7,9H,2,5-6H2,1H3 |

| Standard InChI Key | ZQSOTSIQDYPBMQ-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1CCC2=C(C1=O)N=CC=C2 |

Introduction

Structural and Physicochemical Properties

The molecular framework of ethyl 8-oxo-6,7-dihydro-5H-quinoline-7-carboxylate consists of a bicyclic system with a ketone at position 8 and an ester group at position 7. Key physicochemical properties inferred from related quinoline derivatives include:

-

Molecular Formula: C₁₃H₁₃NO₃

-

Molecular Weight: 243.25 g/mol

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) but limited aqueous solubility.

-

Stability: Susceptible to hydrolysis under acidic or basic conditions due to the ester moiety.

Spectroscopic characterization of similar compounds reveals distinct patterns:

-

¹H NMR: Aromatic protons appear between δ 6.5–8.5 ppm, while the ethyl ester group shows a triplet at δ 1.3–1.4 ppm (CH₃) and a quartet at δ 4.2–4.4 ppm (CH₂).

-

IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of ester) and ~1650 cm⁻¹ (C=O stretch of ketone).

Synthetic Routes and Optimization

Laboratory-Scale Synthesis

The synthesis typically involves cyclocondensation and functionalization steps:

-

Starting Materials: Diethyl ethoxymethylenemalonate and substituted anilines undergo condensation at 90°C in ethanol to form intermediates.

-

Cyclization: Heating intermediates in high-boiling solvents (e.g., diphenylether) at 250°C induces cyclization, yielding the dihydroquinoline core.

-

Esterification: Reaction with ethyl chloroformate in dichloromethane introduces the ethoxycarbonyl group.

Key Reaction Conditions:

| Parameter | Optimal Value |

|---|---|

| Temperature | 90–250°C |

| Solvent | Ethanol, diphenylether |

| Catalyst | Triethylamine |

Industrial Production Challenges

Scaling up laboratory methods faces hurdles such as:

-

Purification Complexity: Column chromatography is inefficient for large batches, necessitating crystallization optimization.

-

Yield Variability: Pilot studies report 40–60% yields due to side reactions during cyclization.

Chemical Reactivity and Derivative Synthesis

The compound serves as a versatile intermediate for further functionalization:

Nucleophilic Substitution

The ketone at position 8 reacts with hydrazines to form hydrazones, which are precursors to heterocyclic systems like pyrazoles. For example:

Reduction and Oxidation

-

Reduction: Sodium borohydride selectively reduces the ketone to a secondary alcohol.

-

Oxidation: Strong oxidants (e.g., KMnO₄) degrade the dihydroquinoline ring, limiting utility.

Ester Hydrolysis

Basic hydrolysis converts the ethyl ester to a carboxylic acid, enhancing water solubility:

Applications in Material Science

Quinoline derivatives are explored for:

-

Organic Semiconductors: Planar conjugated systems enable charge transport in thin-film transistors.

-

Metal-Organic Frameworks (MOFs): Nitrogen-rich structures coordinate transition metals for catalytic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume